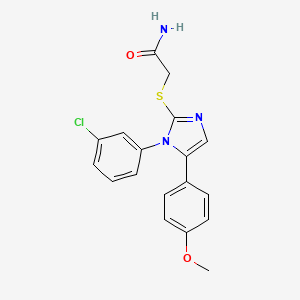

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazole ring

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-24-15-7-5-12(6-8-15)16-10-21-18(25-11-17(20)23)22(16)14-4-2-3-13(19)9-14/h2-10H,11H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJDETCDVLLVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. For instance, the reaction between glyoxal, benzaldehyde, and ammonium acetate under acidic conditions can yield the imidazole core.

-

Introduction of the Chlorophenyl and Methoxyphenyl Groups: : These groups can be introduced via electrophilic aromatic substitution reactions. For example, chlorobenzene and methoxybenzene can be reacted with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

-

Thioacetamide Formation: : The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the imidazole derivative with thioacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, sodium borohydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The presence of the imidazole ring is particularly significant due to its known biological activity.

Materials Science: This compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

2-((1-(3-chlorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

2-((1-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.

Biological Activity

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Imidazole ring : A five-membered heterocyclic ring that enhances chemical reactivity.

- Chlorophenyl and methoxyphenyl groups : These substituents contribute to the compound's lipophilicity and biological interactions.

- Thioacetamide moiety : This functional group is often associated with various biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro assays revealed its effectiveness against several fungal species, suggesting potential use in treating fungal infections. The antifungal mechanism may involve inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Significant attention has been directed towards the anticancer properties of this compound. Research findings indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation.

- Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It may interact with receptors that regulate cellular responses, influencing various biological processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A study investigated the effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity (IC50 < 10 µM) .

- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating strong antimicrobial properties .

- Mechanism Exploration : Molecular docking studies revealed that the compound binds effectively to target enzymes, providing insights into its mechanism of action .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?

- The synthesis typically involves multi-step pathways, including cyclization of substituted imidazoles followed by thioacetamide functionalization. Key steps require controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂) to prevent oxidation. Catalysts like triethylamine or DMAP may enhance yields, while purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Use a combination of ¹H/¹³C NMR to verify aromatic protons (δ 7.1–7.8 ppm) and acetamide carbonyl signals (δ 168–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~430–450 g/mol), while FT-IR identifies thioether (C-S, ~680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use cell viability assays (MTT/XTT) for cytotoxicity profiling, with IC₅₀ calculations to quantify potency. Dose-response curves should span 0.1–100 µM to capture dynamic range .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?

- Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 3-position) enhance target binding affinity, while methoxy groups (-OCH₃) improve solubility but may reduce membrane permeability. Replacements at the imidazole 1-position (e.g., allyl vs. ethyl) alter steric interactions with active sites . Computational molecular docking (AutoDock Vina) can predict binding poses to guide rational design .

Q. How should researchers resolve contradictory data in enzyme inhibition vs. cellular efficacy studies?

- Discrepancies often arise from off-target effects or poor cellular uptake. Perform target engagement assays (e.g., CETSA) to verify intracellular target binding. Combine with metabolomics to assess stability and metabolite formation in cell lysates . Adjust lipophilicity (logP) via substituent changes to balance membrane permeability and solubility .

Q. What computational methods are recommended for elucidating the mechanism of action?

- Molecular dynamics simulations (GROMACS) can model ligand-receptor interactions over time, identifying critical hydrogen bonds or π-π stacking. Pharmacophore modeling (MOE) highlights essential structural features for activity. Pair with QSAR models to predict ADMET properties and prioritize analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Stability studies show degradation at pH < 3 (amide hydrolysis) and >9 (thioether oxidation). Store lyophilized samples at -20°C in argon to prevent thiol-disulfide exchange. HPLC-UV monitoring at 254 nm tracks degradation products over 24–72 hours .

Q. What strategies differentiate this compound from structurally similar analogs in pharmacological studies?

- Perform comparative binding assays (SPR or ITC) to quantify affinity differences. X-ray crystallography of ligand-target complexes identifies unique interactions (e.g., halogen bonding from 3-Cl vs. 4-Cl substitution). Metabolic profiling (LC-MS/MS) highlights stability advantages over analogs with labile substituents .

Methodological Notes

- Key Analytical Tools : NMR (structural confirmation), HRMS (purity), HPLC (stability), SPR (binding kinetics).

- Data Interpretation : Use PCA analysis to correlate substituent properties (Hammett constants, logP) with bioactivity trends.

- Contradictions : Varied IC₅₀ values across studies may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like FDA Bioanalytical Method Validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.